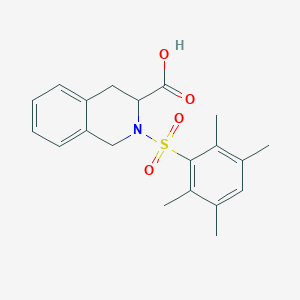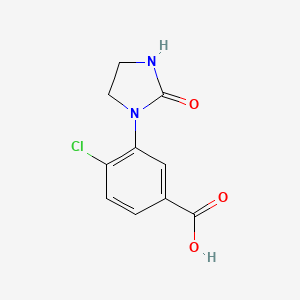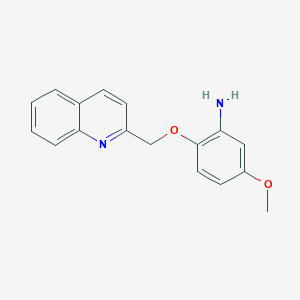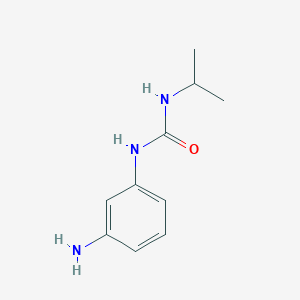
1-(3-aminophenyl)-3-(propan-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-aminophenyl)-3-(propan-2-yl)urea is an organic compound that belongs to the class of ureas It consists of a urea moiety substituted with a 3-aminophenyl group and a propan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-aminophenyl)-3-(propan-2-yl)urea typically involves the reaction of 3-aminophenyl isocyanate with isopropylamine. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds via the formation of a urea linkage between the isocyanate and the amine groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
1-(3-aminophenyl)-3-(propan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: The original amino compound is regenerated.
Substitution: Various substituted urea derivatives are formed.
科学研究应用
1-(3-aminophenyl)-3-(propan-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(3-aminophenyl)-3-(propan-2-yl)urea involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
1-(3-aminophenyl)-3-(methyl)urea: Similar structure but with a methyl group instead of a propan-2-yl group.
1-(4-aminophenyl)-3-(propan-2-yl)urea: Similar structure but with the amino group in the para position.
1-(3-aminophenyl)-3-(ethyl)urea: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
1-(3-aminophenyl)-3-(propan-2-yl)urea is unique due to the presence of the propan-2-yl group, which can influence its reactivity and interactions with other molecules. This structural feature may confer specific properties that are advantageous in certain applications, such as increased lipophilicity or altered binding affinity to molecular targets.
属性
IUPAC Name |
1-(3-aminophenyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7(2)12-10(14)13-9-5-3-4-8(11)6-9/h3-7H,11H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMGFOXSMRDWIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC(=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
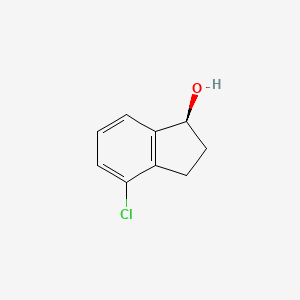
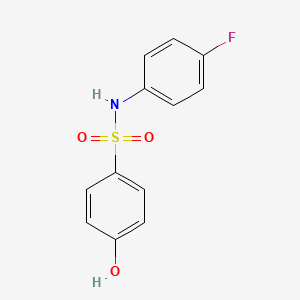
![1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-4-amine](/img/structure/B6142903.png)
![methyl N-[4-(aminomethyl)phenyl]carbamate](/img/structure/B6142907.png)
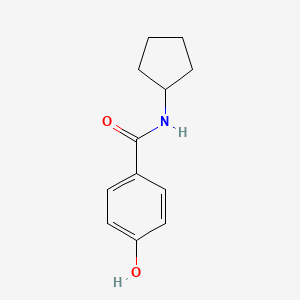
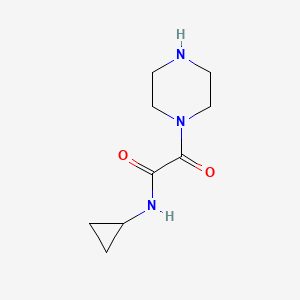
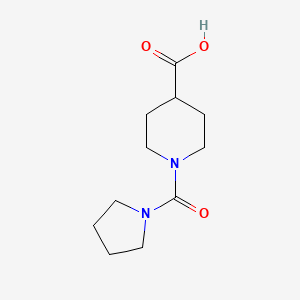
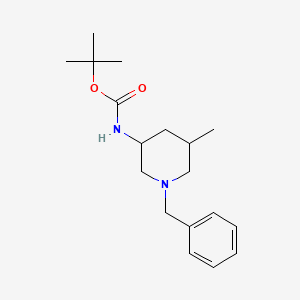
![N-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}amino)acetamide](/img/structure/B6142949.png)
![N-ethyl-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6142953.png)
![4-(furan-2-ylmethyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6142956.png)
